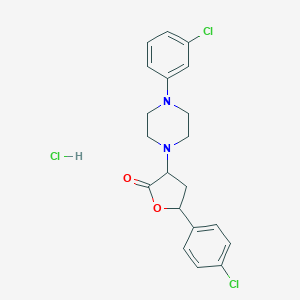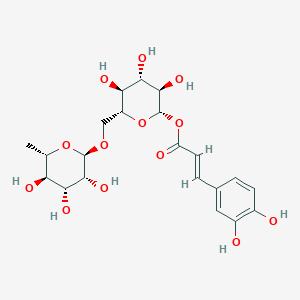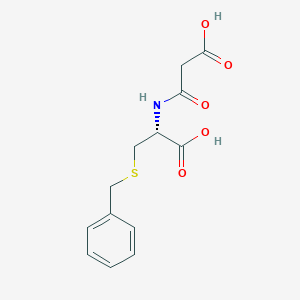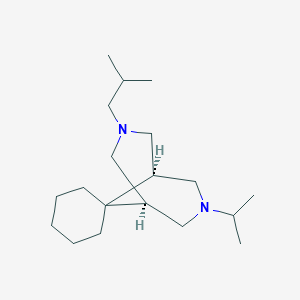
Bertosamil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bertosamil is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mechanism of Action
Bertosamil acts by inhibiting the activity of the sodium-calcium exchanger (NCX). NCX is a membrane protein that is responsible for the exchange of sodium and calcium ions across the cell membrane. By inhibiting NCX, Bertosamil reduces the intracellular calcium concentration, which leads to a decrease in myocardial contractility and an increase in coronary blood flow.
Biochemical and Physiological Effects:
Bertosamil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Bertosamil has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, Bertosamil has been shown to increase the expression of antioxidant enzymes, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Bertosamil in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has been shown to have a number of potential therapeutic applications. One limitation of using Bertosamil in lab experiments is that it can be difficult to synthesize and purify. Another limitation is that it can be expensive to use in large quantities.
Future Directions
There are a number of future directions for research on Bertosamil. One direction is to study its potential use in the treatment of other diseases such as diabetes and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to optimize the synthesis and purification of Bertosamil to make it more accessible for use in lab experiments.
Synthesis Methods
Bertosamil is a synthetic compound that can be synthesized using a variety of methods. One such method involves the reaction of 3,4-dihydroxybenzaldehyde with 2-aminoethanol in the presence of a base. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with 2-aminoethanesulfonic acid in the presence of a base.
Scientific Research Applications
Bertosamil has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties. Bertosamil has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
properties
CAS RN |
126825-36-3 |
|---|---|
Molecular Formula |
C19H36N2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane] |
InChI |
InChI=1S/C19H36N2/c1-15(2)10-20-11-17-13-21(16(3)4)14-18(12-20)19(17)8-6-5-7-9-19/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
AOIVZQPSIHOHMP-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)CN1C[C@H]2CN(C[C@H](C1)C23CCCCC3)C(C)C |
SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
Canonical SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
synonyms |
3-isobutyl-7-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3.3.1)nonane bertosamil bertosamil tartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






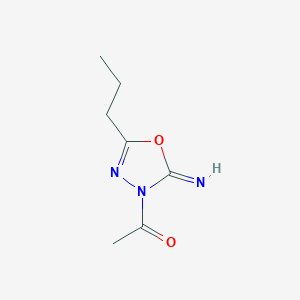
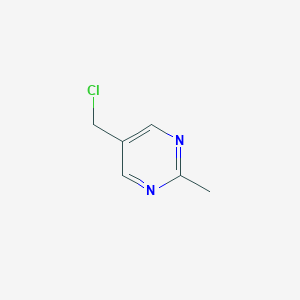

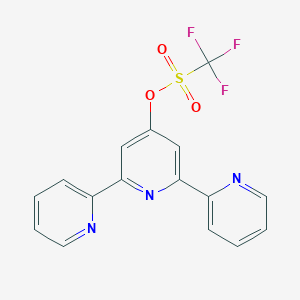
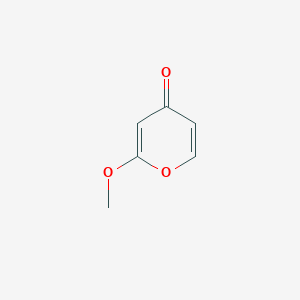

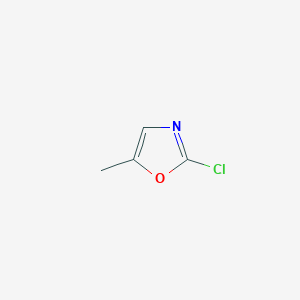
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
